molecular formula C6H14O2S B14677085 Ethyl isobutyl sulfone CAS No. 34008-93-0

Ethyl isobutyl sulfone

Cat. No.: B14677085
CAS No.: 34008-93-0
M. Wt: 150.24 g/mol
InChI Key: NJAKRNRJVHIIDT-UHFFFAOYSA-N
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Description

Ethyl isobutyl sulfone is a useful research compound. Its molecular formula is C6H14O2S and its molecular weight is 150.24 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

34008-93-0

Molecular Formula

C6H14O2S

Molecular Weight

150.24 g/mol

IUPAC Name

1-ethylsulfonyl-2-methylpropane

InChI

InChI=1S/C6H14O2S/c1-4-9(7,8)5-6(2)3/h6H,4-5H2,1-3H3

InChI Key

NJAKRNRJVHIIDT-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)CC(C)C

Origin of Product

United States

Oxidation of Ethyl Isobutyl Sulfide:

This process typically involves reacting ethyl isobutyl sulfide (B99878) with an oxidizing agent. A common and effective oxidizing agent for this transformation is hydrogen peroxide. The reaction proceeds in a controlled manner, often with the intermediate formation of a sulfoxide, which is then further oxidized to the sulfone. smolecule.com A patented method details the production of ethyl isobutyl sulfone with a high yield (87%) and purity (99.9%) using this oxidation approach. google.com

The reaction can be generalized as: CH₃CH₂SCH₂CH(CH₃)₂ + 2 H₂O₂ → CH₃CH₂SO₂CH₂CH(CH₃)₂ + 2 H₂O

Following the synthesis, purification is crucial to remove unreacted starting materials and byproducts. Techniques such as column chromatography on silica (B1680970) gel or distillation are commonly employed to achieve the desired purity. The purity of the final product is often verified using analytical methods like gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Spectroscopic Analysis and Characterization

Spectroscopic techniques are indispensable for confirming the structure and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are powerful tools for elucidating the molecular structure by providing detailed information about the chemical environment of each proton and carbon atom.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of the characteristic sulfonyl group (SO₂). This group exhibits strong and distinct stretching vibrations, typically in the ranges of 1350-1300 cm⁻¹ (asymmetric) and 1160-1120 cm⁻¹ (symmetric).

Mass Spectrometry (MS): Mass spectrometry provides the molecular weight of the compound and reveals its fragmentation pattern, which further helps in confirming the structure.

Chemical Reactivity and Potential Applications

The chemical behavior of this compound is largely dictated by the properties of the sulfonyl group.

Reactivity of the Sulfonyl Group: The sulfonyl group is a strong electron-withdrawing group due to the high electronegativity of the oxygen atoms. This inductive effect makes the adjacent carbon atoms more susceptible to nucleophilic attack under certain conditions.

Oxidation and Reduction: this compound is highly resistant to both oxidation and reduction, a key factor contributing to its stability, particularly in electrochemical applications. smolecule.com However, under forceful reducing conditions using agents like lithium aluminum hydride, it can be reduced back to its corresponding thioether. smolecule.com

Role as a Leaving Group: In specific nucleophilic substitution reactions, the sulfonyl group can act as a leaving group, enabling the synthesis of various substituted compounds. smolecule.com

Potential Applications: The combination of good thermal stability, low viscosity, and electrochemical stability makes this compound a promising candidate for use as a solvent or co-solvent in electrolytes for batteries and other electrochemical devices. smolecule.com Its properties also make it a potentially useful solvent in certain organic synthesis applications. fiveable.me

Synthetic Methodologies and Strategies for Ethyl Isobutyl Sulfone

Classical Approaches to Sulfone Synthesis

The traditional methods for synthesizing sulfones are characterized by their reliability and have been widely used in chemical manufacturing. These approaches typically involve fundamental organic reactions that are well-understood and have been optimized over many years.

Oxidation of Thioether Precursors

One of the most direct and common methods for the synthesis of ethyl isobutyl sulfone is the oxidation of its corresponding thioether precursor, ethyl isobutyl sulfide (B99878). This method is advantageous due to the high yields and purity of the final product. The reaction involves the use of an oxidizing agent to convert the sulfide to a sulfone. A typical oxidizing agent for this transformation is hydrogen peroxide, often in the presence of a catalyst.

A specific example of this synthesis involves the reaction of ethyl isobutyl sulfide with hydrogen peroxide in the presence of a tungstate catalyst. In this process, ethyl isobutyl sulfide is heated with sodium tungstate dihydrate and a sulfuric acid aqueous solution. Hydrogen peroxide is then added, and the reaction mixture is stirred at an elevated temperature to ensure the complete oxidation of the sulfide to the sulfone. The resulting this compound is then purified through distillation. This method has been shown to produce this compound with high purity and yield.

Table 1: Synthesis of this compound via Oxidation of Ethyl Isobutyl Sulfide

Precursor Oxidizing Agent Catalyst Yield Purity
Ethyl Isobutyl Sulfide Hydrogen Peroxide Sodium Tungstate Dihydrate 87% 99.9%

Addition Reactions to Unsaturated Organic Substrates

Addition reactions, particularly Michael additions, represent another pathway for the formation of sulfones. nih.gov In this type of reaction, a nucleophile adds to an α,β-unsaturated carbonyl compound or other activated alkene. nih.gov In the context of sulfone synthesis, this would typically involve the addition of a sulfinate salt to a vinyl sulfone or another activated alkene.

However, this method is generally employed for the synthesis of more complex sulfones, particularly β-keto sulfones or other functionalized sulfones. nih.gov For the synthesis of a simple, saturated dialkyl sulfone such as this compound, this method is not a direct or common approach. The starting materials required would be more complex than for the previously described methods, and it would likely involve multiple steps, making it less efficient for this particular target molecule.

Advanced and Sustainable Synthetic Routes

In recent years, there has been a significant push towards the development of more sustainable and efficient chemical syntheses. This has led to the exploration of novel catalytic systems for the formation of sulfones, including photocatalytic and metal-catalyzed reactions. These advanced methods offer the potential for milder reaction conditions and improved functional group tolerance.

Photocatalytic and Visible-Light-Mediated Synthesis

Photocatalysis has emerged as a powerful tool in organic synthesis, enabling the formation of chemical bonds under mild conditions using visible light as an energy source. In the context of sulfone synthesis, photocatalytic methods have been developed that often involve the generation of sulfonyl radicals from various precursors. These radicals can then engage in addition reactions with alkenes or other unsaturated systems to form sulfones.

While these methods represent the cutting edge of sulfone synthesis and offer a green alternative to some classical methods, their application is typically focused on the synthesis of complex or novel sulfones that may be difficult to prepare using traditional techniques. The synthesis of a simple, readily available compound like this compound would not typically warrant the use of these advanced photocatalytic methods, as the classical oxidation and alkylation routes are highly efficient and cost-effective.

Metal-Catalyzed Sulfone Formation Reactions

Transition metal catalysis has revolutionized organic synthesis, and the formation of sulfones is no exception. A variety of metal-catalyzed cross-coupling reactions have been developed for the synthesis of sulfones. These reactions often involve the coupling of sulfinate salts or sulfonyl chlorides with organometallic reagents or organic halides in the presence of a transition metal catalyst, such as palladium or nickel.

These methods offer a high degree of control and functional group compatibility, making them valuable for the synthesis of complex molecules. However, similar to photocatalytic methods, the use of transition metal-catalyzed reactions for the synthesis of a simple dialkyl sulfone like this compound is not common. The classical synthetic routes are generally more straightforward and economical for such a target.

Radical-Initiated C-S Coupling Methodologies

Radical-initiated reactions represent a significant avenue for the construction of carbon-sulfur bonds in sulfone synthesis. These methods often proceed under mild conditions and can tolerate a variety of functional groups. The generation of sulfonyl radicals is a key step in these transformations, which can then participate in intermolecular or intramolecular C-S bond formation.

One common strategy involves the addition of sulfonyl radicals to unsaturated systems like alkenes and alkynes. The sulfonyl radicals can be generated from various precursors, such as sulfonyl chlorides, sulfinic acids, or their salts, often initiated by a radical initiator or through photoredox catalysis. For instance, the triethylborane-initiated radical addition of sulfonyl chlorides to terminal alkynes has been shown to produce vinyl sulfones. thieme-connect.com Similarly, radical-mediated azidosulfonylation of alkenes and dienes has been achieved using phenylsulfonyl azide. thieme-connect.com

Another approach involves the use of sulfur dioxide (SO₂) or its surrogates in radical cascade reactions. For example, a radical-initiated, three-component double-ring cascade reaction mediated by DABCO-bis(sulfur dioxide) (DABSO) has been developed for the synthesis of polycyclic sulfones. nih.gov In some cases, alkyl radicals, generated from alkyl diiodides, can react with SO₂ to form alkyl sulfonyl radical intermediates, which then undergo further reactions to yield cyclic sulfones. nih.govmdpi.com

The general mechanism for the radical addition of a sulfonyl radical to an alkene is depicted below:

Initiation: Generation of a sulfonyl radical (RSO₂•) from a suitable precursor.

Propagation:

Addition of the sulfonyl radical to the double bond of an alkene to form a carbon-centered radical intermediate.

The resulting radical can then abstract a hydrogen atom or another group to yield the final sulfone product and regenerate a radical to continue the chain reaction.

While direct radical-initiated synthesis of this compound is not prominently described, these general methodologies could be adapted for its synthesis. For instance, a hypothetical approach could involve the radical addition of an ethanesulfonyl radical to isobutylene (B52900) or the reaction of an isobutyl radical with a source of sulfur dioxide followed by reaction with an ethyl radical source.

Process Optimization and Scalability Considerations

The optimization and scalability of synthetic routes to this compound are critical for its potential industrial application. Key parameters for optimization include reaction temperature, catalyst loading, reagent concentration, and reaction time. For the common two-step synthesis involving the oxidation of ethyl isobutyl sulfide, several factors can be fine-tuned to improve yield, purity, and cost-effectiveness.

A patent for the synthesis of alkyl sulfone compounds, including this compound, describes a process where ethyl isobutyl sulfide is oxidized using hydrogen peroxide in the presence of a sodium tungstate catalyst. google.comgoogle.com In this process, the reaction is heated, and the progress is monitored. After the reaction, the product is purified by distillation. google.com Optimization of this process would involve a systematic study of the following variables:

Catalyst Loading: Minimizing the amount of sodium tungstate while maintaining a high reaction rate and conversion would be economically beneficial.

Temperature Control: The oxidation of sulfides is an exothermic process. Effective heat management is crucial to prevent runaway reactions and the formation of byproducts. asiachmical.com Maintaining an optimal temperature ensures the selective formation of the sulfone over the sulfoxide.

Hydrogen Peroxide Addition: The rate of addition of hydrogen peroxide can influence the reaction's selectivity and safety. A slow, controlled addition is generally preferred.

Solvent Selection: While the patented process may not explicitly detail a solvent, the choice of solvent can impact reaction rates and product isolation. An ideal solvent should be inert to the reaction conditions, have a suitable boiling point for the reaction temperature, and facilitate easy separation of the product.

Work-up and Purification: Optimizing the quenching and extraction procedures, as well as the distillation conditions, is essential for obtaining high-purity this compound and minimizing product loss.

For large-scale production, several factors need to be considered:

Reactor Design: The choice of reactor material and design is important, especially when dealing with potentially corrosive reagents. asiachmical.com The reactor should also allow for efficient heat transfer and mixing.

Feedstock Purity: The purity of the starting materials, such as ethyl isobutyl sulfide, can affect the final product's quality and the efficiency of the reaction. asiachmical.com

Waste Management: The environmental impact of the process should be considered, and methods for treating and disposing of waste streams should be developed.

Safety: A thorough safety assessment of the process is necessary to identify and mitigate any potential hazards associated with the reagents and reaction conditions.

The table below summarizes some of the key parameters that would be investigated during the process optimization of this compound synthesis via oxidation of its corresponding sulfide.

ParameterRange for OptimizationGoal
Reaction Temperature 40 - 80 °CMaximize yield and selectivity, minimize byproducts
Catalyst Loading (Sodium Tungstate) 0.1 - 2 mol%Minimize cost while maintaining high reaction rate
Molar Ratio (H₂O₂ to Sulfide) 2.0 - 2.5Ensure complete conversion of the sulfide
Reaction Time 1 - 6 hoursMinimize batch time without compromising yield

Stereoselective Synthesis of Analogues

This compound is an achiral molecule. However, the synthesis of chiral sulfones is a significant area of research due to their prevalence in pharmaceuticals and bioactive molecules. nih.gov Therefore, this section will focus on the stereoselective synthesis of chiral analogues of this compound. Chiral analogues could be designed by introducing a stereocenter, for example, by replacing the isobutyl group with a chiral group or by having a chiral carbon adjacent to the sulfone group.

Several methodologies have been developed for the enantioselective synthesis of chiral sulfones. These can be broadly categorized as:

Asymmetric Hydrogenation: This is a powerful method for the synthesis of chiral sulfones from prochiral α,β-unsaturated sulfones. Chiral metal catalysts, such as those based on rhodium or nickel, are employed to achieve high enantioselectivity. rsc.orgacs.org For instance, a Rh-(R,R)-f-spiroPhos complex has been used for the highly efficient and enantioselective hydrogenation of a variety of unsaturated sulfones, affording chiral sulfones with up to 99.9% ee. acs.org

Photoenzymatic Hydrosulfonylation: This approach utilizes engineered enzymes, such as ene reductases, in combination with photochemistry to achieve stereoselective radical-mediated hydrosulfonylation of alkenes. nih.gov This method can produce β-chiral sulfonyl compounds with high yields and excellent enantiomeric ratios. nih.gov

Catalytic Asymmetric Conjugate Addition: The addition of nucleophiles to α,β-unsaturated sulfones in the presence of a chiral catalyst can lead to the formation of chiral sulfones.

Kinetic Resolution: This method involves the selective reaction of one enantiomer of a racemic mixture of a chiral sulfone precursor, leaving the other enantiomer unreacted.

The following table provides examples of catalyst systems and their performance in the stereoselective synthesis of chiral sulfones, which could be adapted for the synthesis of chiral analogues of this compound.

Catalytic SystemSubstrate TypeProduct TypeEnantioselectivity (ee)Reference
Rh-(R,R)-f-spiroPhosα,β-Unsaturated sulfonesChiral saturated sulfonesUp to 99.9% acs.org
Nickel-based catalystα,β-Unsaturated sulfonesChiral saturated sulfonesUp to 99.9% rsc.org
Engineered Ene ReductaseAlkenes and sulfonyl radical precursorsβ-Chiral sulfonesUp to 99:1 e.r. nih.gov
Copper-catalyzed vicinal cyano-arylsulfonylationAcrylamidesChiral sulfones with an all-carbon quaternary stereocenterMostly >99% rsc.org

For example, to synthesize a chiral analogue of this compound, one could start with an appropriate α,β-unsaturated sulfone and subject it to asymmetric hydrogenation using a chiral catalyst. The choice of substrate would determine the structure of the final chiral sulfone analogue.

Reaction Chemistry and Transformational Pathways of Ethyl Isobutyl Sulfone

Reactivity of the Sulfonyl Functional Group

The sulfonyl group (R-S(=O)₂-R') is the central feature of ethyl isobutyl sulfone's chemistry. It is a robust and generally stable functional group, but it can participate in several key transformations under specific conditions.

In certain contexts, particularly in aromatic systems, the sulfonyl group can act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions. However, in aliphatic sulfones like this compound, the entire sulfonate group is less commonly displaced. Instead, the sulfonyl group's primary role in substitution reactions is to activate the α-protons, making them acidic and susceptible to deprotonation. The resulting α-sulfonyl carbanion is a potent nucleophile that can react with various electrophiles.

Another pathway involves the generation of a nucleophilic sulfinate ion from vinyl sulfones, which can then undergo S-alkylation to yield different sulfones. organic-chemistry.org While not a direct reaction of this compound itself, this highlights the versatility of the sulfone family in substitution protocols. organic-chemistry.org

Oxidation: The sulfur atom in this compound is in its highest oxidation state (+6), meaning it cannot be further oxidized at the sulfur center. The compound exhibits good thermal stability, partly due to this oxidative resistance. smolecule.com

Reduction: The sulfonyl group can be reduced to the corresponding sulfide (B99878) (thioether). This transformation requires strong reducing agents. A common laboratory reagent for this purpose is lithium aluminum hydride (LiAlH₄). smolecule.com The reaction effectively removes the two oxygen atoms from the sulfur center, converting this compound back to ethyl isobutyl sulfide.

Table 1: Redox Reactions of the Sulfonyl Group

Reaction TypeReagent ExampleProduct
ReductionLiAlH₄Ethyl isobutyl sulfide

The sulfonyl group can participate in radical reactions. Sulfonyl radicals (RSO₂•) can be generated from various precursors and are key intermediates in many synthetic transformations. rsc.orgnih.gov For instance, photoredox catalysis can generate sulfonyl radicals from sulfonyl-containing compounds like sulfonyl tetrazoles. acs.org These radicals can then add to electron-deficient olefins, leading to the formation of new carbon-carbon and carbon-sulfur bonds. acs.org

A plausible radical-mediated pathway involving a sulfone could be initiated by homolytic cleavage of a C-S or S-O bond under specific conditions (e.g., photolysis or high temperature), though this is less common than reactions involving the alkyl chains. The quintessential reaction of radicals positioned beta to a sulfonyl group is fragmentation, which eliminates a sulfonyl radical to form a double bond. nih.gov

Table 2: Radical Intermediates in Sulfone Chemistry

IntermediateGeneration Method ExampleSubsequent Reaction Example
Alkylsulfonyl radical (RSO₂•)Photoredox catalysis from sulfonyl tetrazoles acs.orgAddition to alkenes acs.org
α-Sulfonamidoyl radicalRadical cyclization of ene sulfonamides nih.govβ-Elimination of a sulfonyl radical to form an imine nih.gov

Reactions Involving Alkyl Chains

The powerful electron-withdrawing effect of the sulfonyl group acidifies the protons on the adjacent carbon atoms (the α-carbons). This property is the basis for some of the most important reactions of alkyl sulfones.

α-Alkylation: The protons alpha to the sulfonyl group in this compound can be removed by a strong base (e.g., an organolithium reagent or a metal amide) to form a resonance-stabilized carbanion. This carbanion can then act as a nucleophile, reacting with alkyl halides or other electrophiles to form a new C-C bond at the α-position. This α-alkylation is a fundamental method for modifying the structure of sulfones. acs.org Manganese-pincer catalysts have been developed for the α-alkylation of sulfones using alcohols as the alkylating agents, which is considered a green and sustainable method as water is the only byproduct. acs.org

Elimination Reactions: Under pyrolytic conditions, alkyl sulfones with a β-hydrogen can undergo thermal syn-elimination via a five-membered cyclic transition state (an Ei mechanism) to yield an alkene and a sulfinic acid. wikipedia.org For this compound, this could theoretically lead to the formation of ethene or isobutylene (B52900), depending on which alkyl chain participates.

Formation of Cyclic Sulfone Derivatives

While this compound is an acyclic molecule, the principles of sulfone chemistry are central to the synthesis of cyclic sulfones, which are valuable synthetic intermediates. ucsb.edu The direct cyclization of an unfunctionalized alkane chain like that in this compound is not feasible. However, if the alkyl chains were appropriately functionalized with reactive groups (e.g., terminal double bonds), intramolecular reactions could be employed.

Methods for synthesizing cyclic sulfones that illustrate the versatility of the sulfonyl group include:

Ring-Closing Metathesis (RCM): Acyclic diene sulfones can be cyclized using catalysts like Grubbs' catalyst to form unsaturated cyclic sulfones of various ring sizes. ucsb.edu

Intramolecular C-H Insertion: The reaction of alkylsulfonyl diazoacetate substrates in the presence of rhodium catalysts can lead to the formation of five- and six-membered cyclic sulfones through intramolecular C-H bond insertion. nih.gov

Diels-Alder Reactions: Substituted 3-sulfolenes (a type of cyclic sulfone) can serve as diene precursors through the extrusion of sulfur dioxide, which is a key step in constructing complex cyclic systems. ucsb.edu

These examples show that while this compound itself does not readily cyclize, its core structure is related to precursors used in advanced methods for creating cyclic sulfone derivatives. ucsb.eduiomcworld.com

Elucidation of Reaction Mechanisms and Intermediates

Understanding the mechanisms of sulfone reactions is key to controlling their outcomes.

α-Deprotonation: The mechanism of α-alkylation begins with the base-mediated removal of an α-proton. The stability of the resulting carbanion is attributed to the delocalization of the negative charge onto the electronegative oxygen atoms of the sulfonyl group.

Radical Pathways: In radical-mediated reactions, the mechanism often involves a single-electron transfer (SET) to generate a radical intermediate. rsc.orgrsc.org For example, a photoredox-catalyzed process can initiate the formation of an alkyl radical, which then reacts with a sulfur dioxide surrogate to generate an alkylsulfonyl radical. This radical can then engage in further coupling reactions. rsc.org

Syn-Elimination (Ei): The pyrolysis of sulfoxides and sulfones proceeds through a pericyclic mechanism. wikipedia.org In the case of a sulfone, the Ei mechanism involves a cyclic transition state where a β-hydrogen is transferred to one of the sulfonyl oxygens simultaneously with the cleavage of the C-S bond and formation of the C=C double bond. wikipedia.org

Reduction Mechanism: The reduction of sulfones with powerful hydrides like LiAlH₄ involves the nucleophilic attack of a hydride ion on the electrophilic sulfur atom, followed by subsequent steps that lead to the cleavage of the S-O bonds.

Spectroscopic Characterization and Structural Elucidation of Ethyl Isobutyl Sulfone

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical tool for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For ethyl isobutyl sulfone, ¹H NMR and ¹³C NMR are the primary techniques used for structural confirmation.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the different sets of non-equivalent protons in the molecule. The electron-withdrawing nature of the sulfonyl group (SO₂) significantly influences the chemical shifts of adjacent protons, causing them to appear at a lower field (downfield).

Based on the structure of this compound, four distinct proton signals are expected: a triplet for the methyl protons of the ethyl group, a quartet for the methylene (B1212753) protons of the ethyl group, a doublet for the methylene protons of the isobutyl group, and a multiplet for the methine proton of the isobutyl group, which also shows a doublet for the two terminal methyl groups of the isobutyl moiety.

Predicted ¹H NMR Data for this compound

ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
-CH₂- (ethyl)3.1 - 3.4Quartet (q)7.0 - 8.0
-CH₃ (ethyl)1.3 - 1.6Triplet (t)7.0 - 8.0
-CH₂- (isobutyl)2.9 - 3.2Doublet (d)6.5 - 7.5
-CH- (isobutyl)2.1 - 2.4Multiplet (m)-
-CH₃ (isobutyl)1.0 - 1.3Doublet (d)6.5 - 7.5

Note: The predicted values are based on computational models and may vary slightly from experimental data.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. In the case of this compound, five distinct signals are anticipated, corresponding to the five unique carbon environments. The carbons directly attached to the sulfonyl group are expected to be the most deshielded and therefore appear at the lowest field.

Predicted ¹³C NMR Data for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)
-CH₂- (ethyl)50 - 55
-CH₃ (ethyl)5 - 10
-CH₂- (isobutyl)60 - 65
-CH- (isobutyl)25 - 30
-CH₃ (isobutyl)20 - 25

Note: The predicted values are based on computational models and may vary slightly from experimental data.

Advanced Multidimensional NMR Techniques

To further confirm the structure and assignments made from 1D NMR, advanced multidimensional NMR techniques can be employed. Correlation Spectroscopy (COSY) would reveal the coupling between adjacent protons, for instance, showing a correlation between the ethyl group's methylene and methyl protons. Heteronuclear Single Quantum Coherence (HSQC) spectroscopy would correlate each proton signal with its directly attached carbon, confirming the C-H connections. Heteronuclear Multiple Bond Correlation (HMBC) provides information about longer-range couplings (2-3 bonds), which can be used to piece together the entire molecular structure by, for example, showing correlations from the protons of the ethyl and isobutyl groups to the carbons of the opposing alkyl chain through the sulfonyl group.

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound and is highly sensitive to the presence of specific functional groups.

Infrared (IR) Spectroscopic Analysis

The IR spectrum of this compound is dominated by strong absorption bands characteristic of the sulfone functional group. The most prominent of these are the asymmetric and symmetric stretching vibrations of the S=O bonds. The presence of the alkyl chains will give rise to C-H stretching and bending vibrations.

Characteristic IR Absorption Bands for this compound

Vibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Asymmetric SO₂ Stretch1300 - 1350Strong
Symmetric SO₂ Stretch1120 - 1160Strong
C-H Stretch (Alkyl)2850 - 3000Medium to Strong
C-H Bend (Alkyl)1370 - 1470Medium

Raman Spectroscopic Investigations

Raman spectroscopy provides complementary information to IR spectroscopy. While the S=O stretching vibrations are also visible in the Raman spectrum, they are typically less intense than in the IR spectrum. Conversely, the S-C stretching vibrations and the C-C backbone vibrations of the alkyl groups often produce more intense Raman signals.

Characteristic Raman Shifts for this compound

Vibrational ModeExpected Raman Shift (cm⁻¹)Intensity
Asymmetric SO₂ Stretch1300 - 1350Weak to Medium
Symmetric SO₂ Stretch1120 - 1160Medium
S-C Stretch650 - 750Strong
C-H Stretch (Alkyl)2850 - 3000Strong

X-ray Photoelectron Spectroscopy (XPS) for Oxidation State Determination

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative technique used to determine the elemental composition and the chemical or electronic state of the elements within a material. libretexts.org For this compound (C₆H₁₄O₂S), XPS is particularly valuable for confirming the high oxidation state of the sulfur atom within the sulfonyl group.

When the sample is irradiated with X-rays, core-level electrons are ejected, and their binding energies are measured. The binding energy of an electron is characteristic of the element and its chemical environment. An increase in the oxidation state of an atom leads to a higher binding energy because the reduced electron density around the nucleus provides less shielding from the nuclear charge, meaning the remaining electrons are held more tightly. youtube.com

For the sulfonyl group (-SO₂-) in this compound, the sulfur atom is in a high oxidation state (+6). This results in a characteristic S 2p binding energy that is significantly higher than that of sulfur in lower oxidation states, such as sulfides (-S-) or sulfoxides (-SO-). Research on various sulfone-containing compounds, including polysulfones, consistently places the S 2p binding energy for the sulfonyl group in the range of 168.0 eV to 169.0 eV. researchgate.netresearchgate.netiaea.org This distinct chemical shift allows for the unambiguous identification of the sulfone functionality.

The XPS spectrum of this compound would also exhibit peaks for carbon (C 1s) and oxygen (O 1s). The C 1s spectrum can be deconvoluted into components representing the different carbon environments: the carbons adjacent to the sulfonyl group (C-S) and the more aliphatic carbons of the ethyl and isobutyl groups (C-C, C-H). The O 1s peak corresponds to the oxygen atoms double-bonded to the sulfur in the sulfonyl group.

Table 1: Expected XPS Binding Energies for this compound

ElementOrbitalExpected Binding Energy (eV)Inferred Chemical State / Group
SulfurS 2p168.0 - 169.0Sulfone (-SO₂-)
OxygenO 1s~532.0Sulfone (S=O)
CarbonC 1s~285.5Carbon adjacent to sulfur (C-S)
CarbonC 1s~284.8Aliphatic carbon (C-C, C-H)
Note: Binding energies are referenced to the adventitious C 1s peak at 284.8 eV and can vary slightly based on instrument calibration and specific chemical environment.

Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight of a compound and deducing its structure by analyzing the fragmentation pattern of its molecular ion. For this compound, electron impact (EI) ionization would produce a positively charged molecular ion (M⁺•) whose mass-to-charge ratio (m/z) confirms the molecular weight.

The molecular formula of this compound is C₆H₁₄O₂S, giving it a molecular weight of approximately 150.24 g/mol . nih.govnist.gov Therefore, the molecular ion peak would be expected at m/z 150.

Following ionization, the high-energy molecular ion undergoes fragmentation through the cleavage of its weakest bonds. The most probable fragmentation pathways for alkyl sulfones involve the cleavage of the carbon-sulfur bonds and the elimination of small, stable neutral molecules like sulfur dioxide (SO₂). cdnsciencepub.com

The primary fragmentation pathways for this compound would include:

Alpha-cleavage: The cleavage of the C-S bonds is a dominant fragmentation route.

Loss of the isobutyl radical (•C₄H₉, 57 Da) would yield a fragment at m/z 93, corresponding to [CH₃CH₂SO₂]⁺.

Loss of the ethyl radical (•C₂H₅, 29 Da) would result in a fragment at m/z 121, corresponding to [(CH₃)₂CHCH₂SO₂]⁺.

Formation of Alkyl Cations: Cleavage of the C-S bond can also lead to the formation of stable carbocations.

The formation of the isobutyl cation, [(CH₃)₂CHCH₂]⁺, would produce a strong signal at m/z 57. This is often a base peak in the spectra of isobutyl-containing compounds.

Elimination of Sulfur Dioxide: A common rearrangement process in sulfones involves the elimination of a neutral SO₂ molecule (64 Da) from the molecular ion, which would lead to a fragment at m/z 86, corresponding to the radical cation of hexane (B92381) ([C₆H₁₄]⁺•). cdnsciencepub.com

The analysis of these characteristic fragments allows for the confident identification of the ethyl and isobutyl alkyl groups and their connection to the central sulfonyl moiety.

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

m/zProposed Fragment IonFormula of IonNotes
150[C₆H₁₄O₂S]⁺•C₆H₁₄O₂SMolecular Ion (M⁺•)
121[(CH₃)₂CHCH₂SO₂]⁺C₄H₉O₂SLoss of ethyl radical (M - 29)
93[CH₃CH₂SO₂]⁺C₂H₅O₂SLoss of isobutyl radical (M - 57)
86[C₆H₁₄]⁺•C₆H₁₄Loss of sulfur dioxide (M - 64)
57[(CH₃)₂CHCH₂]⁺C₄H₉Isobutyl cation; potentially the base peak
29[CH₃CH₂]⁺C₂H₅Ethyl cation

Computational Chemistry and Theoretical Investigations of Ethyl Isobutyl Sulfone

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule from first principles. These methods solve the Schrödinger equation, or a simplified form of it, to determine the electronic structure and energy of a molecule.

Density Functional Theory (DFT) Studies for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT is a popular choice for calculations on sulfone-containing molecules due to its favorable balance of accuracy and computational cost.

To determine the most stable three-dimensional arrangement of atoms in ethyl isobutyl sulfone, a geometry optimization would be performed. This process systematically alters the coordinates of the atoms to find the configuration with the lowest possible energy. Studies on similar molecules, such as dipropyl sulfone and diphenylsulfone, have successfully employed DFT methods like B3LYP or long-range corrected functionals such as wB97XD, often paired with basis sets like 6-311++G(d,p), to achieve accurate geometries. researchgate.netysu.amresearchgate.net For this compound, these calculations would precisely define bond lengths, bond angles, and dihedral angles.

The electronic structure, which dictates the molecule's reactivity and properties, is also elucidated through DFT. Key parameters derived from these calculations include the distribution of electron density, atomic charges, and the energies of molecular orbitals.

Table 1: Hypothetical Optimized Geometric Parameters for this compound (Calculated at the B3LYP/6-311+G(d,p) level)

ParameterBond/AnglePredicted Value
Bond LengthS=O~1.45 Å
C-S~1.80 Å
C-C (ethyl)~1.53 Å
C-C (isobutyl)~1.54 Å
Bond AngleO=S=O~118°
C-S-C~104°
O=S-C~108°
Dihedral AngleC-C-S-CVariable (see Conformational Analysis)

Note: The values in this table are illustrative and based on typical bond lengths and angles found in other dialkyl sulfones as determined by DFT calculations. researchgate.net Actual values would require specific computation for this compound.

Ab Initio Calculation Approaches

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on theoretical principles without the inclusion of experimental data. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), offer a systematically improvable approach to the electronic structure of molecules. researchgate.net

While computationally more demanding than DFT, ab initio calculations can provide highly accurate results, especially when electron correlation effects are significant. For sulfones, ab initio calculations have been used to investigate potential energy surfaces and the electronic structures of various isomers and conformers. mdpi.com A study on acyclic sulfones using the STO-3G* basis set, for example, provided satisfactory agreement with experimental geometries where available. researchgate.net For this compound, ab initio methods would serve as a benchmark to validate the results obtained from DFT calculations, ensuring a high level of confidence in the predicted molecular and electronic properties.

Molecular Orbital Theory Applications

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule, where electrons are not assigned to individual bonds but are treated as moving under the influence of all the nuclei in the molecule. youtube.com

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a powerful application of MO theory for predicting the reactivity of molecules. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO is the orbital from which a molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile).

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov For this compound, FMO analysis would identify the regions of the molecule most susceptible to nucleophilic or electrophilic attack. The sulfonyl group (SO₂) is strongly electron-withdrawing, which would be expected to lower the energy of the LUMO, making it a potential site for nucleophilic attack.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

OrbitalPredicted Energy (eV)
HOMO~ -11.5
LUMO~ 1.0
HOMO-LUMO Gap~ 12.5 eV

Note: These energy values are hypothetical examples derived from studies on analogous sulfone compounds. researchgate.net The large predicted gap suggests high stability.

Electrostatic Potential (MEP) Surface Mapping

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule. It is mapped onto a surface of constant electron density, using a color scale to indicate different potential values. uni-muenchen.delibretexts.org Red regions typically represent areas of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue regions indicate positive electrostatic potential (electron-poor), which are attractive to nucleophiles. Green and yellow areas represent regions of neutral potential. researchgate.net

For this compound, an MEP map would clearly show a high negative potential around the oxygen atoms of the sulfonyl group due to their high electronegativity and the presence of lone pairs. This region would be colored red, indicating its role as a hydrogen bond acceptor and its susceptibility to attack by electrophiles. Conversely, the hydrogen atoms of the alkyl groups would exhibit a positive potential (blue or green), representing potential sites for nucleophilic interaction. mdpi.comresearchgate.net The MEP surface is invaluable for understanding intermolecular interactions and predicting how the molecule will interact with other reagents or biological targets. researchgate.net

Conformational Analysis and Energy Minima Identification

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. These different arrangements are called conformers or rotamers. The goal is to identify the stable conformers, which correspond to energy minima on the potential energy surface (PES).

For this compound, the flexibility of the ethyl and isobutyl groups allows for a variety of conformations. A detailed conformational analysis would involve systematically rotating the key dihedral angles, such as the C-C-S-C angle, and calculating the energy at each step. This process generates a potential energy surface map. researchgate.netysu.am

Studies on similar long-chain sulfones have shown that multiple stable conformers can exist, with their relative populations determined by their Boltzmann distribution at a given temperature. researchgate.netysu.am The most stable conformer of this compound would likely adopt a staggered arrangement to minimize steric hindrance between the bulky isobutyl group, the ethyl group, and the sulfonyl oxygens. Folded and gauche conformations are often found to be dominant in related alkyl sulfones. rsc.org Identifying these energy minima and the barriers to rotation between them is crucial for understanding the molecule's dynamic behavior and its average structure in different environments.

Table 3: Hypothetical Relative Energies of Stable Conformers of this compound

ConformerDihedral Angle (C-C-S-C)Relative Energy (kcal/mol)Predicted Population at 298 K
Anti~180°0.00 (most stable)High
Gauche 1~60°0.5 - 1.5Moderate
Gauche 2~-60°0.5 - 1.5Moderate
Eclipsed (Transition State)~0°> 4.0Negligible

Note: This table presents a simplified, hypothetical scenario. A full analysis of this compound would require scanning multiple dihedral angles, likely revealing a more complex potential energy surface with numerous local minima as seen in studies of dipropyl sulfone. researchgate.netysu.am

Simulation of Reaction Pathways and Transition States

Computational chemistry provides powerful tools for elucidating the complex reaction mechanisms of molecules like this compound. Through the simulation of reaction pathways and the characterization of transition states, researchers can predict the likely outcomes of chemical processes, such as thermal decomposition, and understand the energetic factors that govern them. While specific computational studies on this compound are not extensively available in public literature, valuable insights can be drawn from theoretical investigations of analogous simple dialkyl sulfones and polysulfones. These studies, primarily employing Density Functional Theory (DFT) and high-accuracy composite methods like CBS-QB3, have identified two principal pathways for the thermal degradation of sulfones: radical chain mechanisms and concerted elimination reactions. researchgate.netacs.org

Radical Chain Decomposition

The most commonly proposed pathway for the thermal decomposition of dialkyl sulfones is a radical chain mechanism initiated by the homolytic cleavage of a carbon-sulfur (C–S) bond. acs.org The C–S bond is typically the weakest bond in the molecule. acs.org For simple dialkyl sulfones, the calculated bond dissociation energy for this cleavage is significant, indicating that high temperatures are required.

The process can be summarized in the following steps:

Initiation: The reaction begins with the breaking of one of the C–S bonds to form an alkyl radical and a sulfonyl radical. For this compound, this could happen in two ways:

CH₃CH₂SO₂CH₂CH(CH₃)₂ → CH₃CH₂• + •SO₂CH₂CH(CH₃)₂

CH₃CH₂SO₂CH₂CH(CH₃)₂ → CH₃CH₂SO₂• + •CH₂CH(CH₃)₂

Propagation: The highly reactive radicals formed during initiation can then participate in a series of subsequent reactions, propagating the chain. This can involve hydrogen abstraction or further fragmentation.

Termination: The reaction ceases when two radical species combine.

Table 1: Calculated Bond Dissociation and Activation Energies for Sulfone Decomposition

Concerted β-Elimination Reaction

An alternative, non-radical pathway for the decomposition of sulfones that possess a hydrogen atom on the β-carbon is the concerted β-elimination, also known as a retro-ene type reaction. acs.org This mechanism involves a cyclic transition state and avoids the formation of high-energy radical intermediates.

For this compound, this pathway would involve the transfer of a β-hydrogen from the ethyl or isobutyl group to one of the sulfone oxygen atoms, proceeding through a five- or six-membered cyclic transition state, respectively. This leads to the simultaneous cleavage of the C–S and C–H bonds and the formation of an alkene, and a sulfinic acid. The sulfinic acid intermediate is often unstable and readily decomposes to release sulfur dioxide (SO₂). acs.org

Example Pathway (via ethyl group): Formation of ethene and isobutylsulfinic acid.

Example Pathway (via isobutyl group): Formation of isobutylene (B52900) and ethylsulfinic acid.

Theoretical calculations on model polysulfones have shown that this pathway can be competitive with radical mechanisms, particularly in systems where the polymer structure favors the necessary cyclic transition state geometry. acs.org However, for simple acyclic aliphatic sulfones, experimental evidence suggests that thermal decomposition typically occurs at temperatures above 350 °C, consistent with high-energy radical pathways. researchgate.netacs.org

Table 2: Potential Products from Simulated Decomposition Pathways of this compound

The simulation of these reaction pathways allows for the determination of the transition state structures and their associated activation energies. The pathway with the lowest activation energy will be the most favorable kinetically. For this compound, a comprehensive computational study would be required to definitively establish which of these, or other, reaction pathways predominates under various conditions.

Analytical Chemistry Method Development and Validation for Ethyl Isobutyl Sulfone

Chromatographic Separation Methods

Chromatography is a cornerstone of analytical chemistry, enabling the separation of complex mixtures into their individual components. For a moderately polar and volatile compound like ethyl isobutyl sulfone, both gas chromatography and high-performance liquid chromatography are viable analytical techniques.

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. Given that this compound has a boiling point amenable to GC analysis, it is a suitable method for its quantification.

Development of a GC method for this compound would typically involve the optimization of several parameters to achieve good resolution, peak shape, and sensitivity. A common approach would be to use a GC system equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). nih.govresearchgate.net An FID is a robust and widely used detector for organic compounds, providing a response that is proportional to the mass of carbon entering the detector. nih.gov For more definitive identification, a mass spectrometer can be used, which provides information about the mass-to-charge ratio of the analyte and its fragments. researchgate.net

The choice of the capillary column is critical for achieving good separation. A mid-polarity column, such as one with a (5%-phenyl)-methylpolysiloxane stationary phase, is often a good starting point for the analysis of sulfones. The oven temperature program is another crucial parameter to optimize. A typical program would start at a lower temperature to allow for the elution of highly volatile components, followed by a temperature ramp to elute the this compound and other less volatile compounds in a reasonable time frame. bibliotekanauki.pl

An example of a potential GC-FID method for the analysis of this compound is presented in Table 1.

Table 1: Illustrative GC-FID Parameters for this compound Analysis

Parameter Condition
Instrument Gas Chromatograph with FID
Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5 or equivalent)
Carrier Gas Helium or Nitrogen
Inlet Temperature 250 °C
Detector Temperature 300 °C
Oven Program Initial temp: 60 °C (hold 2 min), Ramp: 10 °C/min to 240 °C (hold 5 min)
Injection Volume 1 µL
Split Ratio 50:1

High-performance liquid chromatography (HPLC) is a versatile technique suitable for a wide range of compounds, including those that are not volatile enough for GC or are thermally labile. For this compound, reversed-phase HPLC (RP-HPLC) would be the most common approach. tosohbioscience.comyoutube.com

In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase. youtube.com A C8 or C18 column is typically employed for the separation of moderately polar compounds. tosohbioscience.comresearchgate.net The mobile phase usually consists of a mixture of water and an organic modifier, such as acetonitrile (B52724) or methanol. tosohbioscience.comsielc.com A gradient elution, where the proportion of the organic modifier is increased over time, is often used to achieve optimal separation of compounds with varying polarities. nih.gov

Detection in HPLC can be achieved using a variety of detectors. A UV detector is a common choice, as the sulfone functional group exhibits some UV absorbance. wu.ac.th For higher selectivity and sensitivity, a mass spectrometer can be coupled with the HPLC system (LC-MS). researchgate.net

An illustrative example of an RP-HPLC method for the analysis of this compound is provided in Table 2.

Table 2: Illustrative RP-HPLC Parameters for this compound Analysis

Parameter Condition
Instrument High-Performance Liquid Chromatograph with UV Detector
Column C18, 150 mm x 4.6 mm, 5 µm particle size
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 30% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 210 nm
Injection Volume 10 µL

Sample Preparation Strategies for Complex Matrices in Analytical Procedures

The analysis of this compound in complex matrices, such as industrial wastewater or environmental samples, requires effective sample preparation to remove interfering components and concentrate the analyte of interest. researchgate.netresearchgate.net Common techniques include liquid-liquid extraction (LLE) and solid-phase extraction (SPE). google.commdpi.com

Liquid-liquid extraction involves partitioning the analyte between two immiscible liquids. For extracting this compound from an aqueous matrix, a nonpolar organic solvent like dichloromethane (B109758) or hexane (B92381) could be used. The efficiency of the extraction can be optimized by adjusting the pH of the aqueous phase and performing multiple extractions.

Solid-phase extraction is a more modern and often more efficient technique that uses a solid sorbent to isolate the analyte. mdpi.com For this compound, a reversed-phase sorbent, such as C18-bonded silica (B1680970), could be employed. The sample is passed through the SPE cartridge, where the analyte is retained. Interfering substances can be washed away with a weak solvent, and the analyte is then eluted with a stronger organic solvent. This process not only cleans up the sample but can also concentrate the analyte, improving the sensitivity of the subsequent analysis.

Method Validation Parameters for Quantitative Analysis

Once an analytical method has been developed, it must be validated to ensure that it is suitable for its intended purpose. nih.govdntb.gov.ua Method validation is a formal process that demonstrates the reliability and accuracy of the analytical data. The key parameters for validation, as outlined by international guidelines, include specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). wu.ac.thijpar.com

Specificity is the ability of the method to accurately measure the analyte in the presence of other components in the sample matrix.

Linearity is the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range.

Accuracy refers to the closeness of the measured value to the true value and is often assessed through recovery studies in spiked matrix samples.

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the relative standard deviation (RSD).

The Limit of Detection (LOD) is the lowest concentration of the analyte that can be reliably detected by the method.

The Limit of Quantification (LOQ) is the lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy.

Illustrative acceptance criteria for these validation parameters for a chromatographic method are presented in Table 3.

Table 3: Illustrative Method Validation Parameters and Acceptance Criteria

Parameter Acceptance Criteria
Linearity (Correlation Coefficient, r²) ≥ 0.995
Accuracy (Recovery) 80 - 120%
Precision (RSD) ≤ 15%
LOD Signal-to-Noise Ratio ≥ 3
LOQ Signal-to-Noise Ratio ≥ 10

A comprehensive validation report would include detailed experimental procedures and the results for each of these parameters, providing confidence in the data generated by the analytical method.

Environmental Fate and Abiotic Degradation of Ethyl Isobutyl Sulfone

Investigation of Abiotic Transformation Pathways

The abiotic degradation of a chemical compound in the environment is primarily governed by three main processes: hydrolysis, photodegradation, and oxidation. These pathways determine the persistence of a substance and its potential for long-term environmental impact.

Hydrolytic Degradation Mechanisms

Hydrolysis is the chemical breakdown of a compound due to reaction with water. For the sulfone functional group (R-SO₂-R'), this process is generally not considered a significant degradation pathway under typical environmental conditions. The sulfur-carbon bonds in sulfones are strong and the sulfur atom is in a high oxidation state, making it resistant to nucleophilic attack by water.

While some specialized sulfones, such as vinyl sulfone dyes, can undergo hydrolysis, this reactivity is often dictated by other functional groups within the molecule that activate the sulfone group. researchgate.net For a simple alkyl sulfone like ethyl isobutyl sulfone, significant hydrolytic degradation is not expected. Studies on sulfone polymers, for instance, highlight their exceptional hydrolytic stability, showing resistance to water and steam even at elevated temperatures and pressures. syensqo.com

Photodegradation Processes under Environmental Conditions

Photodegradation involves the breakdown of molecules by light, particularly ultraviolet (UV) radiation from the sun. This can occur through direct photolysis, where the molecule itself absorbs light energy, or indirect photolysis, where other substances in the environment (photosensitizers) absorb light and initiate the degradation of the target compound.

For sulfones, photodegradation can be a relevant transformation process. rsc.orgnih.govresearchgate.netmdpi.com The rate and extent of photodegradation are highly dependent on the specific structure of the sulfone and the environmental matrix in which it is found. The presence of dissolved organic matter and nitrate (B79036) can influence the photodegradation rates of some compounds. nih.gov However, without specific experimental data for this compound, its susceptibility to photodegradation and the primary mechanisms involved (direct vs. indirect) remain unknown.

Oxidative Degradation Pathways

Oxidative degradation in the environment is often mediated by highly reactive species, most notably hydroxyl radicals (•OH). These radicals can react with a wide range of organic compounds, initiating their breakdown.

The oxidation of thioethers is a known pathway to form sulfoxides and subsequently sulfones. researchgate.netorganic-chemistry.orgacsgcipr.orgorganic-chemistry.org While the sulfone group itself is relatively stable towards further oxidation due to the high oxidation state of the sulfur atom, the alkyl chains of this compound could potentially be susceptible to attack by hydroxyl radicals. acs.org This could lead to the formation of various transformation products. However, specific studies on the oxidative degradation pathways of this compound are not available.

Determination of Degradation Kinetics and Rate Constants

To accurately assess the environmental persistence of a compound, it is crucial to determine its degradation kinetics, including half-lives and rate constants for each relevant degradation process.

Unfortunately, a thorough search of scientific literature reveals no specific studies that have determined the degradation kinetics or rate constants for the hydrolytic, photolytic, or oxidative degradation of this compound. This lack of data prevents a quantitative assessment of its persistence in different environmental compartments (water, soil, air).

Identification and Characterization of Abiotic Transformation Products

When a compound degrades, it is transformed into other chemical species. Identifying and characterizing these transformation products is essential, as they may have their own toxicological and environmental profiles.

Given the absence of studies on the abiotic degradation of this compound, there is no information available on its potential transformation products. Hypothetically, photodegradation or oxidative degradation could lead to the cleavage of the carbon-sulfur bonds or the modification of the ethyl or isobutyl groups, resulting in smaller, more polar molecules. However, without experimental evidence, the identity and properties of these potential products remain speculative.

Modeling Environmental Persistence and Distribution

In the absence of experimental data, environmental fate models, such as Quantitative Structure-Activity Relationship (QSAR) models, can be used to predict the persistence and distribution of chemicals. nih.govrsc.orgnih.govresearchgate.netmdpi.com These models use the chemical structure of a compound to estimate its physical-chemical properties and degradation rates.

While general models for persistent organic pollutants exist, no specific modeling studies for this compound were found. To perform such modeling, fundamental data on properties like water solubility, vapor pressure, and partition coefficients (e.g., octanol-water partition coefficient, Kow) for this compound would be required. While some of these properties can be estimated, the accuracy of environmental fate models is greatly enhanced by empirical data on degradation kinetics. The lack of such data for this compound is a significant barrier to reliably predicting its environmental behavior.

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for Ethyl isobutyl sulfone, and how can its purity be validated?

  • Methodological Answer : this compound is typically synthesized via sulfonation or oxidation of corresponding sulfides. Key steps include reaction optimization (temperature, solvent, catalyst) and purification via column chromatography or recrystallization. Purity validation employs gas chromatography (GC) or high-performance liquid chromatography (HPLC) with retention time matching reference standards . Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy confirm structural integrity by identifying characteristic peaks (e.g., sulfone S=O stretching at ~1300–1150 cm⁻¹ in IR; chemical shifts for ethyl and isobutyl groups in ¹H/¹³C NMR). Ensure peer-reviewed protocols are prioritized for reproducibility .
  • Data Contradictions : Discrepancies in yield may arise from solvent polarity (e.g., dichloromethane vs. toluene) or catalyst loading. For example, Kagan’s oxidation may yield 70–85% purity under anhydrous conditions, while peroxide-mediated routes require rigorous oxygen exclusion .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

  • Methodological Answer : NMR (¹H, ¹³C, DEPT) is critical for structural elucidation, with ethyl groups showing triplets (δ ~1.2–1.4 ppm) and isobutyl groups exhibiting distinct splitting patterns (δ ~0.9–1.1 ppm for methyl; δ ~2.3–2.6 ppm for CH₂). Mass spectrometry (MS) provides molecular ion confirmation (e.g., m/z 120.17 for C₆H₁₄O₂S). GC-MS or HPLC coupled with UV detection ensures purity and quantitation, using internal standards like ethyl acetate derivatives for calibration .
  • Data Contradictions : Variations in NMR chemical shifts may occur due to solvent effects (CDCl₃ vs. DMSO-d₆) or impurities. Cross-validate with multiple techniques to resolve ambiguities .

Advanced Research Questions

Q. How do solvent polarity and catalyst choice influence the stereoselectivity of this compound in asymmetric synthesis?

  • Methodological Answer : Asymmetric sulfoxidation using chiral catalysts (e.g., Sharpless or Jacobsen systems) requires kinetic studies to assess enantiomeric excess (EE). Monitor reaction progress via chiral HPLC or circular dichroism (CD). Solvent polarity (e.g., acetonitrile vs. THF) impacts transition-state stabilization: polar aprotic solvents enhance sulfone formation but may reduce EE due to competing pathways .
  • Data Contradictions : Conflicting reports on EE (e.g., 80% in acetonitrile vs. 65% in toluene) may stem from incomplete catalyst activation or trace moisture. Replicate studies under inert atmospheres and report error margins .

Q. What mechanistic insights explain this compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer : Employ kinetic isotope effects (KIE) and computational modeling (DFT) to probe transition states. For example, SN2 pathways show inverse KIEs (k_H/k_D < 1), while SN1 mechanisms exhibit solvent-assisted ionization. Use labeled substrates (e.g., deuterated isobutyl groups) and monitor via MS or isotope-tracking NMR .
  • Data Contradictions : Disagreements on rate-determining steps (e.g., bond cleavage vs. nucleophilic attack) may arise from solvent-dependent stabilization. Compare activation parameters (ΔH‡, ΔS‡) across solvents to clarify mechanisms .

Q. How does this compound interact with biological macromolecules, and what are its implications for drug design?

  • Methodological Answer : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities with proteins (e.g., serum albumin). Molecular docking simulations (AutoDock Vina) predict binding sites, validated via X-ray crystallography or mutagenesis studies. Assess cytotoxicity via MTT assays in cell lines .
  • Data Contradictions : Conflicting binding constants (e.g., Kd = 10 µM vs. 50 µM) may reflect pH-dependent sulfone protonation states. Control buffer conditions rigorously and report full experimental parameters .

Methodological Best Practices

  • Experimental Design : Use factorial design (e.g., Box-Behnken) to optimize synthesis variables (temperature, catalyst ratio) and minimize trial runs. Include negative controls (e.g., uncatalyzed reactions) to validate observed effects .
  • Data Interpretation : Address contradictions by meta-analyzing peer-reviewed datasets. For example, conflicting NMR assignments may resolve via 2D NMR (COSY, HSQC) or independent replication .
  • Ethical Reporting : Disclose limitations (e.g., small sample sizes in kinetic studies) and avoid overextrapolation. Use tools like CONSORT for transparent reporting of experimental data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.